Simnotrelvir

COVID-19 Antiviral Therapy Clinical Outcomes

Ideal for resistance studies & real-world evidence trials. Superior inhibition vs. nirmatrelvir-resistant mutants (E166V). Real-world data: 88% ↓ hospitalization, 2-day faster symptom resolution vs. standard of care. Low CYP interaction potential (IC50 ≥ 30 µM). Co-administered with ritonavir.

Molecular Formula C25H30F2N4O5S
Molecular Weight 536.6 g/mol
Cat. No. B10856434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimnotrelvir
Molecular FormulaC25H30F2N4O5S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F
InChIInChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1
InChIKeyIGYBDBUREWZAAX-OMKBGSMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simnotrelvir for SARS-CoV-2 Research: Oral 3CL Protease Inhibitor with Clinical and Preclinical Differentiation Data


Simnotrelvir (also known as SIM0417 or RAY1216) is an orally bioavailable, small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as main protease or Mpro) . The compound acts by covalently binding to the active site of the viral protease, thereby blocking the cleavage of viral polyproteins essential for viral replication . Simnotrelvir is co-administered with ritonavir as a pharmacokinetic enhancer and has received conditional approval in China for the treatment of mild-to-moderate COVID-19 in adults .

Why Simnotrelvir Cannot Be Interchanged with Nirmatrelvir or Other 3CLpro Inhibitors Without Quantitative Justification


While both simnotrelvir and nirmatrelvir target the SARS-CoV-2 3CL protease, critical differences in their molecular design, resistance profiles, and clinical outcomes preclude simple interchangeability. Simnotrelvir was developed through structure-based optimization of boceprevir, resulting in a distinct covalent binding mode and enthalpy-driven thermodynamic signature . In vitro studies demonstrate that simnotrelvir retains potent activity against specific nirmatrelvir-resistant mutants, such as the E166V variant, where simnotrelvir exhibits superior inhibition . Furthermore, real-world clinical data indicate a higher rate of clinical improvement in hospitalized patients treated with simnotrelvir-ritonavir compared to nirmatrelvir-ritonavir . These findings underscore that the therapeutic profile of simnotrelvir is not interchangeable with other 3CLpro inhibitors and must be evaluated based on its own quantitative evidence base.

Quantitative Differentiation: Simnotrelvir vs. Nirmatrelvir and Placebo - A Data-Driven Procurement Guide


Superior Clinical Improvement Rate in Hospitalized COVID-19 Patients vs. Nirmatrelvir

In a real-world retrospective cohort study of 585 hospitalized COVID-19 patients during the Omicron wave, simnotrelvir-ritonavir demonstrated a higher rate of clinical improvement compared to nirmatrelvir-ritonavir . The clinical improvement event rate was 33.602 events per 1000 person-days for simnotrelvir-ritonavir versus 30.913 events per 1000 person-days for nirmatrelvir-ritonavir. Multivariate Cox regression analysis confirmed that treatment with simnotrelvir-ritonavir was independently associated with a higher likelihood of clinical improvement (HR 1.395, 95% CI 1.118–1.741; p = 0.003) .

COVID-19 Antiviral Therapy Clinical Outcomes Comparative Effectiveness

Preserved Antiviral Potency Against Nirmatrelvir-Resistant SARS-CoV-2 Mutant E166V

In vitro enzymatic assays demonstrate that simnotrelvir retains potent inhibitory activity against the SARS-CoV-2 3CLpro E166V mutant, a variant associated with reduced susceptibility to nirmatrelvir . While quantitative fold-change values for simnotrelvir against this specific mutant are not directly provided in the abstract, the study explicitly states that simnotrelvir 'showed better potency against the E166V mutation compared to nirmatrelvir' . Simnotrelvir also maintained effective inhibition against several other nirmatrelvir-resistant mutants, including A260V, Y54A, (T21I + S144A), F140A, and H172Y .

SARS-CoV-2 Drug Resistance 3CL Protease Antiviral Activity

Significant Reduction in COVID-19-Related Hospitalization vs. No Antiviral Treatment

A nationwide, prospective, observational real-world study in China (N=3522) found that simnotrelvir-ritonavir (S/R) significantly reduced the incidence of COVID-19-related hospitalization or all-cause mortality within 28 days . In the propensity score-matched analysis, the incidence of hospitalization was 0.3% (4/1381) in the S/R group compared to 2.9% (40/1381) in the control group receiving no oral antivirals (aRR: 0.12; 95% CI: 0.05–0.29; P < 0.001) .

COVID-19 Real-World Evidence Hospitalization Comparative Effectiveness

Accelerated Symptom Resolution and Viral Clearance vs. Placebo

In the Phase II/III placebo-controlled trial, simnotrelvir-ritonavir (S/R) shortened the median time to sustained symptom resolution by 36 hours (1.5 days) compared to placebo in patients with mild-to-moderate COVID-19 . The real-world study further corroborated this, showing that S/R reduced the median time to symptom resolution by 2 days (8.0 days vs 10.0 days; 95% CI: -2.0 to -1.0; P < 0.001) and shortened the median time to viral clearance by 1 day (6.0 days vs 7.0 days; 95% CI: -2.0 to -1.0; P < 0.001) .

COVID-19 Symptom Duration Viral Clearance Clinical Trial

Potent In Vitro Activity Against Multiple Omicron Subvariants Comparable to Nirmatrelvir

In vitro assays using Vero E6 cells demonstrated that simnotrelvir exhibits robust antiviral activity against a broad panel of Omicron subvariants, including BA.1, BA.4, BA.5, CH.1.1, XBB.1.5, XBB.1.16, EG.5, and JN.1, with potency comparable to that of the FDA-approved drug nirmatrelvir . Additionally, simnotrelvir displayed potent enzymatic inhibition against the 3CLpro of wild-type SARS-CoV-2 (WIV04, IC50: 0.026 µM), Delta (IC50: 0.034 µM), and Omicron (B.1.1.529, IC50: 0.043 µM) .

SARS-CoV-2 Omicron Variants Antiviral Activity In Vitro

High In Vitro Selectivity and Low Risk of CYP-Mediated Drug-Drug Interactions

Simnotrelvir demonstrates high selectivity in enzymatic assays and exhibits no significant inhibition against major cytochrome P450 (CYP) enzymes at pharmacologically relevant concentrations, with IC50 values ≥ 30 µM for all tested CYP isoforms . This profile suggests a low potential for drug-drug interactions (DDIs) mediated by CYP inhibition, a key differentiator from many other antiviral agents . Furthermore, clinical pharmacokinetic studies reveal that simnotrelvir's metabolism is primarily driven by intestinal hydrolysis rather than hepatic CYP3A, a pathway that may be less susceptible to common drug interactions .

Drug-Drug Interactions CYP Enzymes Pharmacokinetics Safety

Optimal Research and Industrial Use Cases for Simnotrelvir Based on Differentiated Evidence


Comparative Clinical Effectiveness Research in Hospitalized COVID-19 Patients

Based on direct head-to-head evidence demonstrating a higher clinical improvement rate compared to nirmatrelvir-ritonavir (33.602 vs. 30.913 events per 1000 person-days; HR 1.395) in hospitalized patients , simnotrelvir is a preferred candidate for real-world comparative effectiveness studies and health technology assessments aimed at optimizing inpatient COVID-19 management protocols.

In Vitro Characterization of Drug-Resistant SARS-CoV-2 Variants

Given its preserved inhibitory activity against nirmatrelvir-resistant 3CLpro mutants, particularly the E166V variant , simnotrelvir serves as a critical tool compound for researchers studying the evolution of protease inhibitor resistance. It is ideally suited for resistance selection studies and for validating the activity of novel antiviral candidates against clinically relevant resistant mutants.

Real-World Effectiveness Studies in Mild-to-Moderate COVID-19 Outpatient Populations

With robust real-world data showing an 88% reduction in hospitalization risk (aRR 0.12) and a 2-day faster symptom resolution compared to no antiviral treatment , simnotrelvir is well-positioned for large-scale observational studies and pragmatic trials evaluating the impact of early antiviral therapy on healthcare utilization and disease burden in diverse outpatient settings.

Drug-Drug Interaction Profiling for Polypharmacy Patient Populations

Simnotrelvir's low potential for CYP-mediated drug-drug interactions, evidenced by IC50 values ≥ 30 µM against major CYP isoforms and a primary metabolic pathway involving intestinal hydrolysis , makes it a compound of choice for pharmacokinetic interaction studies in populations with high comorbidity burdens, such as the elderly or those on multiple medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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